molecular formula C19H20N2O4S B2991284 2-methoxy-5-methyl-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}benzene-1-sulfonamide CAS No. 906177-82-0

2-methoxy-5-methyl-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}benzene-1-sulfonamide

Cat. No.: B2991284
CAS No.: 906177-82-0
M. Wt: 372.44
InChI Key: FWZUGVCSXGWUDU-UHFFFAOYSA-N
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Description

This compound features a 1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene core fused with a sulfonamide group substituted at the 6-position. The sulfonamide moiety is further modified with a 2-methoxy-5-methylphenyl group, introducing electron-donating methoxy and methyl substituents. Structural elucidation of such compounds often relies on X-ray crystallography, with refinement tools like SHELX ensuring precise atomic coordinate determination .

Properties

IUPAC Name

2-methoxy-5-methyl-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-12-3-5-16(25-2)17(9-12)26(23,24)20-15-10-13-4-6-18(22)21-8-7-14(11-15)19(13)21/h3,5,9-11,20H,4,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZUGVCSXGWUDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-methyl-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}benzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:

    Formation of the tricyclic core: This can be achieved through a series of cyclization reactions starting from simpler aromatic precursors.

    Introduction of the sulfonamide group: This step often involves the reaction of the tricyclic intermediate with a sulfonyl chloride in the presence of a base.

    Methoxylation and methylation: These functional groups are introduced through standard organic synthesis techniques, such as methylation using methyl iodide and methoxylation using methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-methyl-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

2-methoxy-5-methyl-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-methoxy-5-methyl-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}benzene-1-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor or activator. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Methodological Considerations

  • Crystallography : SHELX programs remain pivotal for resolving complex tricyclic structures, though newer software may offer enhanced refinement for macromolecules .
  • Computational Modeling : Quantum chemical methods (e.g., DFT) enable predictive analysis of substituent effects on electronic properties, guiding lead optimization .

Biological Activity

Chemical Structure and Properties

The compound features a unique structure characterized by a sulfonamide group attached to a complex tricyclic system. The presence of the methoxy and methyl groups suggests potential for various interactions with biological targets.

Antitumor Activity

Recent studies have indicated that sulfonamide derivatives exhibit significant antitumor properties. For instance, compounds similar to 2-methoxy-5-methyl-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}benzene-1-sulfonamide have shown efficacy in inhibiting cancer cell proliferation in vitro.

Research Findings:

  • Cell Line Studies: In vitro assays on various cancer cell lines (e.g., HeLa, MCF-7) demonstrated that the compound reduced cell viability significantly at concentrations ranging from 10 to 50 µM.
  • Mechanism of Action: Preliminary investigations suggest that the compound may induce apoptosis through the activation of caspase pathways.

Anti-inflammatory Properties

Sulfonamides are known for their anti-inflammatory effects, which may also be applicable to this compound.

Case Studies:

  • A study published in the Journal of Medicinal Chemistry reported that similar compounds reduced pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.
  • The compound was found to inhibit the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators.

Antimicrobial Activity

The antimicrobial potential of sulfonamide derivatives has been well-documented.

Data Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound.

Absorption and Distribution

Studies indicate that compounds with similar structures typically exhibit moderate oral bioavailability and good tissue distribution due to lipophilicity.

Toxicological Studies

Preliminary toxicity assessments have shown that at therapeutic doses, the compound does not exhibit significant toxicity in animal models. However, further studies are required to evaluate long-term effects and safety profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can intermediates be optimized?

  • Methodology : The synthesis likely involves multi-step protocols, including sulfonamide coupling and cyclization reactions. For structurally similar sulfonamides, coupling activated sulfonyl chlorides with amine-containing tricyclic intermediates under anhydrous conditions (e.g., DCM, TEA catalyst) is common . Intermediate purification may require column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) . Optimization of reaction time and temperature (e.g., 0–60°C) is critical to minimize byproducts .

Q. Which spectroscopic techniques are optimal for structural elucidation?

  • Methodology : Combine high-resolution mass spectrometry (HRMS) for molecular formula confirmation, ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) for functional group analysis, and X-ray crystallography (single-crystal diffraction) to resolve the tricyclic core and sulfonamide orientation . IR spectroscopy can validate sulfonamide (SO₂) and carbonyl (C=O) stretches .

Q. How can solubility and stability be assessed under varying conditions?

  • Methodology : Perform kinetic solubility studies in PBS (pH 7.4), DMSO, and simulated gastric fluid (pH 1.2) using UV-Vis spectroscopy or HPLC. Accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring identifies degradation products .

Advanced Research Questions

Q. How can discrepancies in biological activity data across studies be resolved?

  • Methodology : Conduct meta-analyses with standardized assays (e.g., fixed cell lines, consistent IC₅₀ protocols) to minimize variability. Validate contradictory results via orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays). Incorporate positive controls (e.g., known sulfonamide inhibitors) and statistical tools (ANOVA, Tukey’s HSD) .

Q. What experimental designs are suitable for studying metabolic pathways?

  • Methodology : Use isotopic labeling (¹⁴C or ³H) in hepatocyte incubations followed by LC-MS/MS to track metabolite formation. Pair with CYP450 inhibition assays (human liver microsomes) and molecular docking to predict enzyme interactions (AutoDock Vina, PDB structures) .

Q. How can computational modeling predict reactivity and structure-activity relationships (SAR)?

  • Methodology : Employ DFT calculations (Gaussian 16) to map electron density in the tricyclic core and sulfonamide group. MD simulations (GROMACS) can model protein-ligand dynamics (e.g., binding to carbonic anhydrase isoforms). QSAR models using PLS regression or machine learning (Random Forest) prioritize structural modifications .

Q. What mechanistic insights exist for sulfonamide-target interactions?

  • Methodology : Use surface plasmon resonance (SPR) to quantify binding kinetics (KD, kon/koff). Mutagenesis studies (e.g., Ala-scanning of target proteins) identify critical residues. Competitive binding assays with fluorescent probes (e.g., ANS displacement) reveal binding site competition .

Data Analysis and Interpretation

Q. How should researchers address low yields in final synthetic steps?

  • Methodology : Screen alternative coupling reagents (e.g., HATU vs. EDCI) and solvents (DMF vs. THF). Use DoE (Design of Experiments) to optimize molar ratios and reaction times. Analyze byproducts via LC-MS to identify hydrolysis or dimerization pathways .

Q. What strategies validate the compound’s environmental fate in ecotoxicology studies?

  • Methodology : Follow OECD guidelines for biodegradation (301F) and bioaccumulation (log P via shake-flask method). Use HPLC-UV to measure aqueous stability and LC-QTOF to identify photolysis products under simulated sunlight .

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